molecular formula C13H14N6O B2871808 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-61-1

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2871808
CAS No.: 899730-61-1
M. Wt: 270.296
InChI Key: SEOYGAAEFQMGMY-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a novel chemical entity based on the triazolopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. As a [1,2,3]triazolo[4,5-d]pyrimidine derivative, this compound is of significant interest for early-stage drug discovery and pharmacological profiling. Triazolopyrimidine cores are recognized as versatile frameworks that can interact with a range of purine-binding enzymes and cellular receptors . Related analogs have been investigated as potent antagonists for purine receptors, which are implicated in neurological functions and movement disorders such as Parkinson's disease . Furthermore, structurally similar triazolopyrimidine compounds have demonstrated high efficacy as enzyme inhibitors in metabolic diseases, showcasing the scaffold's capacity for potent and selective target engagement . This makes this compound a valuable tool for researchers exploring new therapeutic interventions in areas including but not limited to neuroscience and metabolic disease. Its mechanism of action is anticipated to involve competitive inhibition or receptor antagonism at key protein targets, making it a promising candidate for hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYGAAEFQMGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and ethyl acetoacetate.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the triazolo-pyrimidine core.

    Substitution Reaction: The triazolo-pyrimidine core is then subjected to a substitution reaction with ethyl iodide to introduce the ethyl group at the 3-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to introduce different substituents at specific positions on the triazolo-pyrimidine ring.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

Scientific Research Applications

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.

    Medicine: The compound exhibits anticancer activity and is being investigated for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves several molecular targets and pathways :

    Inhibition of ER Stress: The compound inhibits endoplasmic reticulum (ER) stress, which is associated with various cellular dysfunctions.

    Apoptosis Regulation: It reduces the expression of apoptosis markers such as cleaved caspase-3, thereby protecting cells from programmed cell death.

    NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly modular, enabling diverse pharmacological activities through substituent variation. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name R3 R7 Molecular Weight Yield (%) Melting Point (°C) Key Features/Activity
3-Ethyl-N-(2-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-amine (Target) Ethyl N-(2-Methoxyphenyl) 324.35* N/A N/A Hypothesized enhanced selectivity due to 2-methoxy group
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl N-Cyclopropyl 381.45 78 Not reported High yield; propylthio group may modulate solubility
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl N-(Furan-2-ylmethyl) 381.40 81 138.5–138.7 Heteroaromatic substituent for target interaction
Ticagrelor Cyclopentyltriazolyl Complex P2Y12-targeting substituent 522.57 N/A N/A Clinically approved antiplatelet agent
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine Benzyl Piperazin-1-yl 323.40 57.7 255–256 Basic amine for salt formation; high melting point
N-[4-(Difluoromethoxy)phenyl]-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl N-(4-Difluoromethoxyphenyl) 344.33 N/A N/A Fluorine atoms for metabolic stability

*Calculated based on molecular formula C15H16N6O.

Key Findings:

Substituent Effects on Physicochemical Properties :

  • R3 Position : Ethyl substituents (e.g., target compound ) generally confer lower molecular weight and higher solubility compared to benzyl groups .
  • R7 Position : Aromatic amines (e.g., 2-methoxyphenyl) enhance π-π interactions, while aliphatic amines (e.g., piperazinyl ) improve water solubility via protonation.

Synthetic Yields :

  • Yields for benzyl-substituted analogs range from 74% to 90%, influenced by steric hindrance and nucleophilicity of the amine . Ethyl-substituted derivatives may exhibit similar or higher yields due to reduced steric bulk.

Biological Relevance :

  • The 2-methoxy group in the target compound may mimic substituents in kinase inhibitors (e.g., methoxy groups in EGFR inhibitors) for improved target binding .
  • Propylthio groups in analogs are hypothesized to enhance membrane permeability via lipophilicity.

The target compound’s simpler structure may allow repurposing for other targets (e.g., kinases, epigenetic enzymes).

Biological Activity

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, particularly in the domains of anti-inflammatory and anticancer activities.

Structural Characteristics

The compound consists of:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyrimidine structure : A six-membered ring with two nitrogen atoms.
  • Substituents : An ethyl group and a methoxyphenyl moiety that enhance its lipophilicity and potential binding affinity to biological targets.

Biological Activity Overview

Research indicates that triazolopyrimidine derivatives exhibit significant biological activities. The specific biological activity of this compound is still under investigation; however, it is expected to align with the known properties of its class.

Potential Biological Activities

  • Anti-inflammatory Activity :
    • Compounds in this class have shown inhibition of cyclooxygenase (COX) enzymes, crucial mediators in inflammatory processes. For instance, derivatives have been documented to reduce inflammation markers effectively .
  • Anticancer Activity :
    • Preliminary studies suggest that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds related to this class have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HeLa and A549 .

Case Studies and Experimental Data

A series of studies have explored the biological activity of related compounds:

CompoundCell LineIC50 (nM)Mechanism of Action
3dHeLa30–43Inhibition of tubulin polymerization
3dA549160–240Induction of apoptosis via mitochondrial pathway
4HeLa60G2/M phase cell cycle arrest

These findings indicate that modifications in the triazolopyrimidine core can significantly alter potency and mechanism of action .

Mechanistic Insights

The mechanisms by which these compounds exert their effects often include:

  • Cell Cycle Arrest : Compounds like 3d have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Evidence from studies indicates activation of the intrinsic apoptotic pathway through mitochondrial depolarization and caspase activation .

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